3-(Methoxymethyl)benzaldehyde

Description

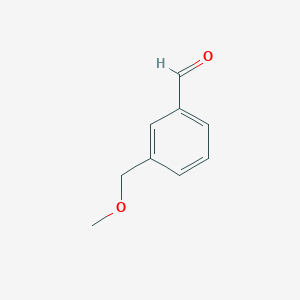

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQTLKHBHLJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28746-20-5 | |

| Record name | 3-(methoxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Strategies

Multi-Step Synthesis Pathways and Optimization

Multi-step synthesis provides a versatile platform for the construction of 3-(Methoxymethyl)benzaldehyde, often starting from readily available precursors. Optimization of these pathways is key to achieving high yields and purity.

Direct functionalization strategies aim to introduce the required functional groups onto a pre-existing aromatic core in a minimal number of steps. One such approach involves the direct C-H functionalization of heterocycles, where zinc sulfinate salts can be used to transfer alkyl radicals. nih.gov This method offers a mild and operationally simple way to form C-C bonds. nih.gov

Another direct method involves the iodination of 3-methylanisole (B1663972) using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. This electrophilic aromatic substitution introduces an iodine atom, which can then be further manipulated. The methoxy (B1213986) group in 3-methylanisole activates the aromatic ring, facilitating this substitution.

The functionalization of N-heterocycles can also be achieved using organometallic reagents such as those containing lithium, magnesium, and zinc. uni-muenchen.de For instance, the reaction of a halo-substituted heterocycle with iPrMgCl·LiCl can facilitate further chemical transformations. uni-muenchen.de

A notable multi-step synthesis involves the conversion of 3-chloromethyl-4-hydroxybenzaldehyde. journals.co.za Refluxing this compound with triethylamine (B128534) in anhydrous methanol (B129727) yields 4-hydroxy-3-(methoxymethyl)benzaldehyde. journals.co.za Subsequent methylation of the hydroxyl group would lead to the target molecule.

| Starting Material | Reagents | Key Transformation | Ref |

| Heterocycle | Zinc Sulfinate Salts | C-H Alkylation | nih.gov |

| 3-Methylanisole | I2, HNO3/H2O2 | Iodination | |

| N-Heterocycle | iPrMgCl·LiCl | Functionalization | uni-muenchen.de |

| 3-Chloromethyl-4-hydroxybenzaldehyde | Triethylamine, Methanol | Methoxymethylation | journals.co.za |

The synthesis of this compound can also be accomplished by modifying closely related aromatic compounds. A common precursor is 3-methylanisole, which can be subjected to bromination followed by subsequent reactions to introduce the aldehyde functionality.

Another route starts from m-tolunitrile. The methyl group can be converted to a methylene (B1212753) bromide using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net The nitrile group can then be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H). researchgate.net

A patented method describes the synthesis starting from m-methoxybenzyl alcohol, which is oxidized to 3-methoxybenzaldehyde (B106831) using nitric acid in water at room temperature. google.com While this produces an isomer, similar oxidation strategies could be applied to 3-(methoxymethyl)benzyl alcohol.

The synthesis of 4-methoxy-3-(methoxymethyl)benzaldehyde (B1361442) has been achieved by refluxing 3-chloromethyl-4-methoxybenzaldehyde in anhydrous methanol. journals.co.za This demonstrates the conversion of a chloromethyl group to a methoxymethyl group, a key transformation that can be applied to synthesize the target molecule.

| Starting Material | Key Intermediate/Reaction | Product | Ref |

| 3-Methylanisole | Bromination | Bromo-derivative for further functionalization | |

| m-Tolunitrile | Bromination with NBS, Reduction with DIBAL-H | 3-(Bromomethyl)benzaldehyde | researchgate.net |

| m-Methoxybenzyl alcohol | Oxidation with Nitric Acid | 3-Methoxybenzaldehyde | google.com |

| 3-Chloromethyl-4-methoxybenzaldehyde | Reflux in Methanol | 4-Methoxy-3-(methoxymethyl)benzaldehyde | journals.co.za |

Direct Functionalization Approaches

Employment in Named Reactions

This compound is a valuable substrate in several named reactions, which are fundamental in organic synthesis for constructing complex molecular architectures.

The Biginelli reaction is a one-pot multicomponent reaction that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). mdpi.comwikipedia.org This reaction is typically catalyzed by an acid. wikipedia.org While direct examples using this compound are not prevalent in the initial search, its structural similarity to other benzaldehydes suggests its applicability. For instance, a derivative, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized using a PTSA-catalyzed Biginelli reaction. mdpi.com The mechanism generally involves the acid-catalyzed condensation of the aldehyde and urea to form an iminium intermediate, which then reacts with the β-ketoester, followed by cyclization and dehydration. organic-chemistry.org

| Reactants | Catalyst | Product Type | Ref |

| Aldehyde, β-ketoester, Urea | Acid (e.g., HCl, PTSA) | Dihydropyrimidinone | mdpi.comwikipedia.org |

| 5-(Methoxymethyl)furfural, Ethyl acetoacetate, Urea | PTSA | Furanyl-substituted DHPM | mdpi.com |

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form a C=C double bond. rltsc.edu.inpw.live This reaction is a powerful tool for carbon-carbon bond formation. rltsc.edu.in 3-(Hydroxymethyl)benzaldehyde has been used in Knoevenagel condensations, indicating that the structurally similar this compound would also be a suitable substrate. The reaction is often carried out using catalysts like amines or their salts in solvents such as ethanol. rltsc.edu.in The mechanism involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

Grignard reagents (R-MgX) are strong nucleophiles that readily react with aldehydes to form secondary alcohols. vulcanchem.comsigmaaldrich.com The reaction of this compound with a Grignard reagent would involve the nucleophilic addition of the organomagnesium compound to the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding a secondary alcohol. masterorganicchemistry.com This reaction is a fundamental method for forming new carbon-carbon bonds. A patent describes a general method for producing benzaldehyde (B42025) compounds by reacting a Grignard compound with a formylating agent. google.com

Analogous Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and robust method for constructing the indole nucleus, a core structure in many pharmaceuticals and natural products. wikipedia.orgbyjus.com The reaction proceeds by heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgtestbook.com This process involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgbyjus.com A critical rsc.orgrsc.org-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions yield the final aromatic indole. wikipedia.orgbyjus.com

While direct examples using this compound are not extensively detailed in readily available literature, the synthesis is applicable to a wide range of substituted benzaldehydes. The electronic nature of the substituents on the benzaldehyde can influence the reaction's efficiency. For analogous syntheses of bis(indolyl)methanes from substituted benzaldehydes, it has been observed that aldehydes with electron-withdrawing groups can lead to higher yields. researchgate.net A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) can be employed as catalysts to facilitate this transformation. wikipedia.orgtestbook.com

A notable modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary intermediate for the Fischer synthesis, thereby expanding its scope. wikipedia.org

Catalytic Methodologies in Synthetic Routes

Catalysis is central to modern organic synthesis, offering pathways to complex molecules under milder conditions with greater efficiency. For transformations involving this compound, several catalytic systems are particularly relevant.

Copper catalysis is a powerful tool for various organic transformations, including C-H functionalization and coupling reactions. In the context of benzaldehyde derivatives, copper-catalyzed reactions enable the formation of C-S and C-N bonds. For instance, copper-catalyzed ortho-C–H thiolation of aryl aldehydes can be achieved using a transient directing group strategy. rsc.org In these reactions, an aminobenzoic acid catalyst forms a temporary imine with the aldehyde, directing the copper catalyst to functionalize the ortho C-H bond. rsc.org

Similarly, copper-mediated C-H sulfonylation of benzaldehydes has been demonstrated using β-alanine as a catalytic transient directing group. researchgate.netchemrxiv.org This method allows for the regioselective introduction of sulfonyl groups. The reaction conditions, including the choice of copper source (e.g., Cu(OAc)₂, CuF₂), base (e.g., K₂CO₃), and solvent, are critical for achieving optimal yields. researchgate.netchemrxiv.org Studies have shown that a variety of electronically and sterically diverse benzaldehydes are compatible with these methods, although yields can be influenced by the substitution pattern. For example, in some copper-catalyzed amidations, meta-substituted benzaldehydes have been observed to give higher yields than their ortho- or para-isomers, a phenomenon potentially linked to steric effects. acs.org

Table 1: Examples of Copper-Catalyzed Reactions on Benzaldehyde Derivatives

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Aldehydes, Disulfides | Cu(OAc)₂, Aminobenzoic acid (TDG) | Aryl Sulfides | Varies | rsc.org |

| Benzaldehydes, Sulfinate Salts | CuF₂/Cu(OAc)₂, β-Alanine (TDG) | Sulfonylated Benzaldehydes | Good to Excellent | researchgate.netchemrxiv.org |

| Substituted Benzaldehydes, Secondary Amines | Copper Catalyst | Tertiary Amides | Moderate to Good | acs.org |

TDG: Transient Directing Group

Palladium catalysis is renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For derivatives analogous to this compound, such as substituted bromobenzaldehydes, palladium-catalyzed reactions are highly valuable. One key application is the selective ortho-bromination of benzaldehydes, which proceeds via C-H activation using a directing group like an O-methyloxime. acs.org The resulting 2-bromobenzaldehydes are precursors for further transformations. acs.orgresearchgate.net

Reductive debromination is another significant palladium-catalyzed process. While direct C-H activation is often preferred, the removal of a bromine substituent can be a crucial step in a synthetic sequence. For example, the synthesis of certain polycyclic compounds may involve the reductive debromination of a bromo-substituted precursor using zinc metal. beilstein-journals.org Palladium catalysts are also instrumental in intramolecular C-H arylation reactions, where an aryl halide moiety within a molecule is coupled with a C-H bond to form a new ring. This has been used to synthesize benzo[c]chromenes from 2-bromo aryl benzyl (B1604629) ethers, demonstrating tolerance for various functional groups. rsc.org

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts that can mediate a wide range of chemical transformations, often by inducing "umpolung" or polarity reversal of the aldehyde carbonyl group. mdpi.comnih.gov When an NHC attacks an aldehyde, it forms a nucleophilic acyl anion equivalent known as the Breslow intermediate. mdpi.comnih.gov

This intermediate is central to several key reactions involving aldehydes:

Benzoin (B196080) Condensation: The Breslow intermediate can attack a second molecule of aldehyde to form a benzoin. mdpi.com

Stetter Reaction: The intermediate can undergo a conjugate addition to a Michael acceptor, yielding a 1,4-dicarbonyl compound. rsc.orgnih.gov

Oxidative Esterification: In the presence of an oxidant, the Breslow intermediate can be converted to an acyl azolium ion, which is a reactive acylating agent. This can then be trapped by nucleophiles like alcohols to form esters. mdpi.com

NHC catalysis is applicable to a broad scope of benzaldehyde derivatives. The reactions can be performed under various conditions, including in aqueous media, highlighting the "green" potential of this methodology. rsc.org The choice of NHC precatalyst (typically a thiazolium or triazolium salt) and base is crucial for reaction efficiency. rsc.orgrsc.org

Palladium-Catalyzed Processes (e.g., reductive debromination of analogous compounds)

Strategies for Yield Improvement and Reaction Condition Tuning

Optimizing reaction conditions is fundamental to maximizing product yield and purity while minimizing reaction time and waste. For syntheses involving this compound and its analogs, several factors are key.

Catalyst and Reagent Choice: The selection of the catalyst, including its ligand and metal center, is paramount. In palladium-catalyzed C-H arylations, for instance, the choice of ligand can dramatically affect the yield. rsc.org Similarly, in syntheses of heterocyclic compounds like benzoxazoles from aldehydes, different nanocatalysts or acid catalysts can lead to significant variations in yield and reaction time. rsc.org The nature of substituents on the reactants also plays a critical role; electron-withdrawing groups on the benzaldehyde often lead to higher yields in certain oxidative coupling reactions compared to electron-donating groups. mdpi.com

Solvent and Temperature: The reaction medium and temperature are crucial parameters. In the Fischer indole synthesis, the use of polar solvents is often essential for the desired transformation. thieme-connect.com Temperature control is vital; for example, some aldol (B89426) condensations and Wittig reactions proceed efficiently at room temperature, while others require heating to achieve reasonable reaction rates. nih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields, particularly in flow chemistry setups. nih.govd-nb.info

Reaction Setup and Workup: General laboratory practices significantly impact the final isolated yield. This includes ensuring the purity of starting materials, using dry glassware and solvents when necessary, accurately measuring reagents, and performing careful workup procedures to avoid loss of product. rochester.edu For example, in chalcone (B49325) synthesis, purifying the product by filtration through a silica (B1680970) plug can be a highly effective method to remove byproducts and improve the purity of the final compound. nih.gov

Table 2: Factors Influencing Yield in Benzaldehyde Derivative Syntheses

| Factor | Observation/Strategy | Example Reaction | Reference |

|---|---|---|---|

| Substituent Effects | Electron-withdrawing groups on benzaldehyde can increase yields. | Benzothiazole Synthesis | mdpi.com |

| Catalyst System | ZnO or MoO₃ nanoparticles provide excellent yields in short times. | Benzothiazole Synthesis | mdpi.com |

| Solvent Choice | Polar solvents like ethanol/water or DMF can be critical. | Indole/Benzoxazole Synthesis | researchgate.netrsc.org |

| Temperature | Elevated temperatures (e.g., 80 °C) or microwave heating can reduce reaction times. | Various Condensations | researchgate.netd-nb.info |

| Purification Method | Filtration through a silica plug can effectively remove byproducts. | Wittig Reaction | nih.gov |

Iii. Chemical Reactivity and Transformation Pathways

Comprehensive Analysis of Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is the primary site of chemical reactivity in 3-(methoxymethyl)benzaldehyde. This group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. ncert.nic.in This inherent polarity governs its participation in numerous reaction types.

Nucleophilic addition is a characteristic reaction of aldehydes. ncert.nic.inlibretexts.org The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the pi bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org In the final step, this intermediate is typically protonated by an acid source to yield an alcohol. libretexts.org Aldehydes are generally more reactive in nucleophilic additions than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

For this compound, this pathway allows for the formation of various products. For instance, it can react with Grignard reagents (e.g., RMgBr) to produce secondary alcohols. vulcanchem.com It can also react with amines, such as hydroxylamine, to form imines, also known as Schiff bases. vulcanchem.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagents (RMgX) | Secondary Alcohol |

| Amine | Hydroxylamine (NH₂OH) | Oxime (an Imine) |

The aldehyde group of this compound is susceptible to oxidation, readily converting to a carboxylic acid functional group. vulcanchem.com This transformation is a common and high-yielding reaction in organic synthesis. The process involves the use of strong oxidizing agents.

Common reagents used for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). vulcanchem.com The oxidation of this compound specifically yields 3-(methoxymethyl)benzoic acid . prepchem.comchemscene.com The reaction is typically robust, and various protocols exist for this conversion, including a method involving the dissolution of the starting material in methanol (B129727) followed by the addition of sodium methylate. prepchem.com

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | 3-(Methoxymethyl)benzoic acid | vulcanchem.com |

| This compound | Chromium trioxide (CrO₃) | 3-(Methoxymethyl)benzoic acid |

The aldehyde functional group can be readily reduced to a primary alcohol. vulcanchem.com This is a fundamental transformation that converts the carbonyl group into a hydroxyl group. For this compound, the reduction product is (3-(methoxymethyl)phenyl)methanol . aobchem.com

This reduction is typically achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). vulcanchem.com Sodium borohydride is a milder, more selective reagent often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions. Catalytic hydrogenation can also be employed to achieve this transformation. ncert.nic.in

Aldehydes that lack alpha-hydrogens, such as this compound, can undergo a characteristic disproportionation reaction in the presence of a strong base. This is known as the Cannizzaro reaction. wikipedia.orgunacademy.com In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the corresponding carboxylate salt. wikipedia.orglibretexts.org

When this compound is treated with a concentrated base like potassium hydroxide (B78521) (KOH), it is expected to yield a mixture of (3-(methoxymethyl)phenyl)methanol and the potassium salt of 3-(methoxymethyl)benzoic acid . wikipedia.org The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the reduction and oxidation. wikipedia.orglibretexts.org Under ideal conditions, the reaction produces a 50:50 mixture of the alcohol and the carboxylic acid. wikipedia.org

Reduction Reactions

Role as a Reactive Intermediate in Sequential Organic Transformations

Due to its reactive aldehyde group, this compound serves as a valuable reactive intermediate or building block in multi-step organic syntheses. acs.org Its structure can be incorporated into larger, more complex molecules for applications in pharmaceuticals and materials science. evitachem.com

For example, it has been used as a precursor in the synthesis of saligenin analogues. journals.co.za It is also a key starting material for producing amino alcohol derivatives, such as 1-(3-(methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol, through reactions that involve the aldehyde functionality. smolecule.com The ability to transform the aldehyde into other groups (alcohols, carboxylic acids, imines) or to use it in carbon-carbon bond-forming reactions makes it a versatile synthon for constructing functionalized aromatic compounds.

Regioselectivity and Stereoselectivity in Reaction Control

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for synthesizing specific target molecules.

Regioselectivity refers to the control of which position on the molecule reacts. For electrophilic aromatic substitution reactions on the benzene (B151609) ring, the existing substituents direct the position of the incoming electrophile. The aldehyde group (-CHO) is an electron-withdrawing group and acts as a meta-director. doubtnut.com Therefore, electrophilic attack is directed to the positions meta to the aldehyde (positions 2, 4, and 6, with position 5 being the primary site due to steric considerations). The methoxymethyl group (-CH₂OCH₃) is an ortho-, para-director, but its influence is generally weaker than the deactivating effect of the aldehyde.

Stereoselectivity , the control of the spatial orientation of the products, is critical in reactions that create new chiral centers. When a nucleophile adds to the carbonyl carbon of this compound, a new stereocenter can be formed at that carbon. libretexts.org The stereochemical outcome of such reactions can be influenced by several factors, including the structure of the reactants and the reaction conditions. acs.org For instance, in the synthesis of imidazolidin-4-ones from substituted benzaldehydes, the presence of certain ortho-substituents can lead to high stereoselectivity due to intramolecular interactions. nih.govup.pt While specific studies on this compound are not prevalent, the principles suggest that the steric bulk and electronic nature of the meta-methoxymethyl group can influence the facial selectivity of nucleophilic attack on the aldehyde, potentially leading to a preference for one stereoisomer over another in asymmetric synthesis protocols. smolecule.com

Iv. Mechanistic Investigations of Chemical Processes

Elucidation of Reaction Pathways and Intermediate Formation

In reactions catalyzed by primary or secondary amines, 3-(Methoxymethyl)benzaldehyde can form several key intermediates. The initial reaction between the aldehyde and a secondary amine catalyst leads to the formation of a carbinolamine, which then dehydrates to form a nucleophilic iminium ion . acs.org This iminium ion is a critical intermediate in many organocatalytic reactions, as it activates the substrate for subsequent nucleophilic attack. acs.org

Alternatively, if the iminium ion has an α-proton, it can be deprotonated to form an enamine . Enamines are electron-rich and serve as powerful nucleophiles in their own right, capable of participating in reactions like Michael additions or acting as HOMO-raised intermediates.

In the context of the Knoevenagel condensation , an amine catalyst reacts with this compound to generate an iminium ion. acs.orgnih.gov This intermediate is more electrophilic than the starting aldehyde, facilitating the attack by a carbon acid (the active methylene (B1212753) compound). The resulting adduct then eliminates the amine catalyst to yield the final condensed product. The idea that Knoevenagel reactions could proceed via iminium catalysis emerged gradually, with kinetic evidence for imine/iminium intermediates being presented decades after the reaction's discovery. acs.org

Chemical reactions can proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. quora.com In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates. quora.com

The choice between these pathways depends on factors like the stability of potential intermediates and the nature of the reactants. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the traditional mechanism is stepwise, proceeding through a stable Meisenheimer intermediate. However, an alternative concerted mechanism is now recognized, particularly when the leaving group is good and the aromatic ring is not extremely electron-poor. nih.govstackexchange.com For a hypothetical SNAr reaction involving a derivative of this compound, the methoxymethyl group's electronic influence would play a role in stabilizing or destabilizing the potential Meisenheimer complex, thereby influencing the mechanistic pathway.

Computational studies on dehydro-Diels-Alder reactions show that while a concerted pathway is often energetically favored, the energy difference between concerted and stepwise routes can be small, suggesting that competing mechanisms are possible. nih.gov

Characterization of Iminium, Enamine, and Knoevenagel Intermediates

Kinetic Studies and Determination of Rate-Limiting Steps

For reactions involving this compound, the rate law can be determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For example, in the triazolium ion-catalyzed benzoin (B196080) condensation of benzaldehydes, kinetic studies have shown that the reaction order can change depending on the aldehyde concentration. researchgate.net At high concentrations, the reaction can be zero-order with respect to the aldehyde, indicating that the rate-limiting step is the deprotonation of the catalyst to form the active Breslow intermediate. researchgate.net At lower concentrations, the rate-limiting step can shift to the nucleophilic attack of the intermediate on a second aldehyde molecule. researchgate.net

Table 1: Illustrative Kinetic Data for a Hypothetical Aldehyde Reaction This table demonstrates how reaction order and the rate-limiting step can be determined from initial rate data. The values are representative.

| Experiment | [Aldehyde] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Deduced Order in Aldehyde |

| 1 | 0.1 | 0.01 | 1.2 x 10⁻⁵ | 1 |

| 2 | 0.2 | 0.01 | 2.4 x 10⁻⁵ | 1 |

| 3 | 1.0 | 0.01 | 5.5 x 10⁻⁵ | 0 |

| 4 | 2.0 | 0.01 | 5.6 x 10⁻⁵ | 0 |

This data illustrates a shift from a first-order dependence on the aldehyde at low concentrations to a zero-order dependence at high concentrations, suggesting a change in the rate-limiting step.

Application of Advanced Physical Organic Chemistry Methodologies

To gain deeper mechanistic insight, chemists employ advanced methodologies that probe the electronic and structural changes during a reaction.

The Hammett equation is a powerful tool used to evaluate the effect of substituents on the reactivity of aromatic compounds. It relates the rate constants (k) of a reaction series to the electronic properties of the substituents through the equation: log(kX/kH) = ρσ.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent (X) relative to hydrogen.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value means it is favored by electron-donating groups (positive charge buildup). pharmacy180.com

Table 2: Representative Hammett Data for a Reaction of Substituted Benzaldehydes This table includes the known σm value for the -CH₂OCH₃ group and shows how it fits within a series of common substituents.

| Substituent (X) | σm Value | log(kX/kH) |

| 3-NO₂ | +0.71 | +1.05 |

| 3-Cl | +0.37 | +0.55 |

| 3-CH₂OCH₃ | +0.02 | +0.03 |

| H | 0.00 | 0.00 |

| 3-CH₃ | -0.07 | -0.10 |

The small positive σ value for the 3-methoxymethyl group suggests it is a very weak electron-withdrawing group via induction, and its effect on the reaction rate would be minimal compared to hydrogen.

The kinetic isotope effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced with one of its isotopes. wikipedia.org The deuterium (B1214612) KIE (kH/kD), which compares the rate of a reaction with hydrogen to the rate with deuterium, is a powerful tool for probing bond-breaking or bond-forming events in the rate-limiting step. libretexts.org

A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-limiting step. libretexts.org

A secondary KIE is observed when the C-H bond is not broken but its environment changes, such as a change in hybridization at the carbon atom. princeton.edu For additions to the carbonyl group of an aldehyde, a change from sp² hybridization in the reactant to sp³ in the transition state typically results in an inverse secondary KIE (kH/kD < 1). nih.gov

In studies of irreversible additions of allyl reagents to benzaldehyde (B42025), inverse secondary deuterium kinetic isotope effects (kH/kD ≈ 0.8-0.9) were observed. nih.gov This suggests a transition state where the aldehyde carbon is rehybridizing from sp² to sp³, consistent with significant C-C bond formation. Similar studies on this compound, where the aldehydic hydrogen is replaced by deuterium, would provide crucial information about the transition state structure of its reactions.

Table 3: Representative Secondary Deuterium KIEs for Additions to Benzaldehyde This table shows typical inverse secondary KIE values, indicating a change in hybridization at the carbonyl carbon in the transition state. Source: Adapted from related studies. nih.gov

| Reagent | kH/kD | Interpretation |

| Allyl boronate | 0.98 | Early transition state, little rehybridization |

| Allyltributyl tin | 0.89 | Substantial C-C bond formation in transition state |

| Allyl bromide/Zinc | 0.84 | Substantial C-C bond formation in transition state |

These methodologies provide a detailed picture of the mechanistic landscape for reactions involving this compound, allowing for a fundamental understanding of its chemical reactivity.

V. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-(Methoxymethyl)benzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of this compound reveals distinct signals for each type of proton in the molecule, confirming its structural integrity. The aldehydic proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene (B151609) ring, causing it to appear at a characteristic downfield chemical shift. spcmc.ac.in The protons on the aromatic ring exhibit complex splitting patterns due to their coupling with adjacent protons. spcmc.ac.in The methoxymethyl group gives rise to two distinct singlets corresponding to the methoxy (B1213986) and methylene (B1212753) protons.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic (CHO) | ~9.9 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.4-7.8 | Multiplet | 4H |

| Methylene (OCH₂) | ~4.5 | Singlet | 2H |

| Methoxy (OCH₃) | ~3.4 | Singlet | 3H |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the aldehyde group typically appears at the most downfield position, around 190-200 ppm. The aromatic carbons show signals in the range of 125-170 ppm, while the aliphatic carbons of the methoxymethyl group are found further upfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~192 |

| Aromatic (C-CHO) | ~137 |

| Aromatic (C-CH₂OCH₃) | ~139 |

| Aromatic (CH) | ~129-132 |

| Methylene (OCH₂) | ~73 |

| Methoxy (OCH₃) | ~58 |

Note: These are predicted values; experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, confirming the compound's molecular formula (C₉H₁₀O₂). uni.lu Analysis of the fragmentation pattern provides further structural information, as the molecule breaks apart in a predictable manner. Common fragments for this compound would likely include the loss of the methoxy group or the entire methoxymethyl side chain. oup.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound and its fragments. vulcanchem.com This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. For instance, the exact mass of the molecular ion can be used to confirm the presence of nine carbons, ten hydrogens, and two oxygens. vulcanchem.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A strong, sharp peak typically observed around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the aldehyde group. nih.gov The C-O-C stretching of the ether linkage in the methoxymethyl group usually appears in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also visible in the spectrum.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Ether (C-O-C) | Stretch | ~1250-1000 |

| Aromatic (C=C) | Stretch | ~1600-1450 |

| Aromatic (C-H) | Stretch | ~3100-3000 |

| Aliphatic (C-H) | Stretch | ~3000-2850 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Determination of Molecular Conformation and Geometry

The three-dimensional arrangement of atoms in this compound is defined by its molecular geometry, which is crucial for understanding its reactivity and physical properties. The Valence-Shell Electron-Pair Repulsion (VSEPR) theory is a fundamental concept used to predict the arrangement of electron pairs around a central atom to minimize repulsion, thereby determining the molecule's shape. libretexts.org For this compound, the geometry arises from the interplay of its constituent functional groups.

The molecule consists of a benzene ring substituted with an aldehyde group and a methoxymethyl group. The shape of the molecule is largely dictated by the positions of the atomic nuclei and their electrons, which settle into a configuration of lowest possible energy. libretexts.org In a related compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde (B1361442), crystallographic studies have shown that the non-hydrogen atoms are nearly coplanar. iucr.org The dihedral angle between the benzene ring and the methoxymethyl side chain in this related molecule is approximately 9.7 (2)°. nih.gov The aldehyde group's oxygen atom and the methoxy group's carbon atom show slight deviations from the plane of the benzene ring. nih.gov

The bond lengths within the aromatic ring are typically within the expected range for such structures, confirming the aromatic character. For instance, in a similar molecule, the aromatic C-C bond lengths range from 1.368 (2) to 1.411 (2) Å. iucr.org

| Bond/Angle | Length (Å) / Angle (°) |

| C1=O1 | 1.204 (2) |

| Aromatic C-C | 1.368 (2) - 1.411 (2) |

| C1-H1···O1 | 157.3° |

| C10-H10B···O2 | 156.4° |

| Data derived from a study on 4-Ethoxy-3-methoxybenzaldehyde. iucr.org |

Analysis of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, van der Waals Forces)

The interactions between molecules of this compound in the solid and liquid states are governed by weak intermolecular forces. These include C-H···O hydrogen bonds and van der Waals forces.

C-H···O Hydrogen Bonds: These are considered a special type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor. wikipedia.org Such interactions are directional and play a role in the crystal packing of many organic molecules. wikipedia.org In related benzaldehyde (B42025) derivatives, weak C-H···O hydrogen bonds have been observed to link molecules, forming specific structural motifs like sheets or dimers. iucr.orgresearchgate.net For example, in the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, two distinct C-H···O intermolecular contacts connect the molecules into a sheet-like arrangement. iucr.org

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound in research and industrial settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a liquid sample in a solvent (the mobile phase) through a column filled with an adsorbent material (the stationary phase) at high pressure. wikipedia.org

For the analysis of benzaldehydes, reversed-phase HPLC is a commonly employed method. wikipedia.org In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for a benzaldehyde derivative might involve:

Column: Reversed-phase C18 column. nih.gov

Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile (B52724) and water with a modifier like acetic acid. researchgate.netgoogle.com

Detection: UV detection is common for aromatic aldehydes, with the wavelength set to an absorption maximum of the analyte. nih.govresearchgate.net For enhanced sensitivity, derivatization with a fluorescent tag followed by fluorescence detection can be used. rsc.org

The method would be validated according to ICH guidelines for parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 2: Illustrative HPLC Method Parameters for Benzaldehyde Analysis Note: This table provides a general example of HPLC conditions used for benzaldehyde analysis and is not specific to this compound.

| Parameter | Condition |

| Column | C18 (250mm, 4.6mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% acetic acid in water (85:15 v/v) researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Detection | UV at 240 nm researchgate.net |

| Linearity Range | 0-50 µg/ml researchgate.net |

| LOD | 0.07 µg/ml researchgate.net |

| LOQ | 0.21 µg/ml researchgate.net |

Thin-Layer Chromatography (TLC) as a Research Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. wjpls.orglibretexts.org It is widely used in research to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. libretexts.orgchemistryhall.com

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). wjpls.org The separation is based on the differential adsorption and partitioning of the components as the mobile phase moves up the plate by capillary action. wjpls.org

For compounds like this compound, TLC can be used to:

Monitor Reactions: By comparing the TLC profile of the reaction mixture with that of the starting materials and expected products, the progress and completion of a reaction can be determined. chemistryhall.complos.org

Purity Assessment: The presence of a single spot on a TLC plate developed with an appropriate solvent system can be an indication of the purity of a compound. researchgate.net

Identification: The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to help identify a compound by comparing it to a known standard under the same conditions. libretexts.orgresearchgate.net

Vi. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. cmu.edufiveable.me It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 3-(Methoxymethyl)benzaldehyde. fiveable.memdpi.com DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. cmu.edu

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. uwosh.edu For molecules with flexible bonds, such as the methoxymethyl group in this compound, conformational analysis is crucial to identify the different possible spatial arrangements (conformers) and their relative stabilities. ncsu.edu

| Parameter | Calculated Value (B3LYP/6-311G) | Experimental Value |

|---|---|---|

| C=O Bond Length | 1.249 Å | 1.221 Å |

| C-C (ring) Bond Length | 1.391 - 1.407 Å | 1.381 - 1.397 Å |

| C-O-C Bond Angle | 119.64° | 116.92° |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netnih.gov DFT methods are commonly employed for these calculations, and the results are often scaled to improve agreement with experimental data. researchgate.net

For a molecule like this compound, vibrational analysis would identify characteristic frequencies for the C=O stretch of the aldehyde group, C-H stretching and bending modes of the aromatic ring and the methoxymethyl group, and C-O stretching vibrations. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net Studies on related molecules like 4-benzyloxy-3-methoxy-benzaldehyde have shown good agreement between experimental and calculated vibrational frequencies. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1660 | ~1660 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C-O-C Stretch | 1000-1300 | 1000-1300 |

Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which is a valuable tool for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netepstem.net

The accuracy of predicted NMR chemical shifts depends on the chosen DFT functional and basis set. mdpi.comnih.gov For this compound, calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data to confirm the molecular structure. Theoretical calculations can help assign specific signals to the different protons and carbons in the molecule, such as the aldehyde proton, the aromatic protons, and the protons and carbon of the methoxymethyl group. researchgate.netrsc.org Studies have shown that while DFT methods can provide good predictions for many nuclei, the inclusion of explicit solvent molecules in the calculation can improve the accuracy, especially for protons involved in hydrogen bonding. researchgate.net

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aldehyde Carbon (C=O) | ~191-193 | ~190-193 |

| Aromatic Carbons | 110-160 | 108-160 |

| Methoxymethyl Carbon (O-CH₂-O) | - | - |

| Methoxy (B1213986) Carbon (O-CH₃) | ~55-57 | ~55-57 |

Vibrational Frequency Calculations

Computational Modeling of Molecular Interactions with Biomacromolecules

Computational modeling has emerged as a powerful tool to elucidate the potential interactions between small molecules and biological macromolecules, offering insights into their mechanism of action and guiding the design of new therapeutic agents. In the context of this compound and its derivatives, computational studies, particularly molecular docking, are employed to predict their binding affinity and orientation within the active sites of enzymes and receptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and understanding the structural basis of protein-ligand interactions. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related benzaldehyde (B42025) derivatives. These studies provide a framework for how this compound might be computationally evaluated as a ligand for various biological targets.

For instance, molecular docking simulations are often used to screen for interactions with enzymes such as monoamine oxidase (MAO) inhibitors in the context of neuroprotective studies. nih.gov Software like AutoDock Vina is commonly used for this purpose. The general procedure involves preparing the 3D structure of the ligand (this compound) and the target protein, defining a binding site (often based on a known co-crystallized ligand), and then allowing the docking algorithm to explore possible binding poses. The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

In a study on benzaldehyde derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, molecular docking was used to identify potential inhibitors. globalresearchonline.net Compounds like vanillin (B372448) and 2-hydroxy-4-methoxy benzaldehyde were docked into the active site of the enzyme (PDB ID: 1H4G). globalresearchonline.net The docking scores and key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues like Tyr50, Trp22, and Trp114, were analyzed to rationalize their inhibitory activity. globalresearchonline.net A similar approach could be hypothetically applied to this compound to predict its potential as an aldose reductase inhibitor.

The following table illustrates the type of data that would be generated from such a hypothetical molecular docking study of this compound against a potential biological target, based on methodologies applied to similar compounds.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Aldose Reductase | -6.5 | TYR 48, HIS 110, TRP 111 | Hydrogen bond with aldehyde oxygen, Pi-alkyl and Pi-sigma with the benzene (B151609) ring. |

| Monoamine Oxidase B | -7.2 | TYR 398, TYR 435, ILE 199 | Hydrophobic interactions with the benzyl (B1604629) and methoxymethyl groups. |

| Phenoloxidase | -5.9 | HIS 244, HIS 263, VAL 283 | Coordination with copper ions in the active site, hydrophobic interactions. |

This data is illustrative and based on typical results for similar benzaldehyde derivatives. Specific experimental or computational validation for this compound is required.

Predictive Modeling of Reactivity and Selectivity in Organic Reactions

Computational chemistry also plays a crucial role in predicting the reactivity and selectivity of organic molecules in various reactions. By calculating properties such as molecular orbital energies, electrostatic potentials, and reaction energy profiles, chemists can gain a deeper understanding of reaction mechanisms and predict outcomes.

For this compound, the aldehyde functional group is the primary site of reactivity, participating in nucleophilic additions, condensations, and oxidations. The methoxymethyl substituent at the meta position influences the electronic properties of the benzene ring and the aldehyde group, thereby affecting the molecule's reactivity and the selectivity of its reactions.

Predictive models for organic reactions can range from qualitative assessments based on frontier molecular orbital (FMO) theory to quantitative predictions using density functional theory (DFT) calculations. For example, the electrophilicity of the carbonyl carbon and the nucleophilicity of potential reactants can be calculated to predict the feasibility and rate of a reaction.

In the case of stereoselective reactions, computational models can predict which diastereomer or enantiomer is likely to be the major product. For instance, in the allylation of aldehydes, chelation control models can be used to predict the stereochemical outcome. A study on the highly diastereoselective 1,3-anti-allylation of a related compound, (S)-3-(Methoxymethyl)hexanal, demonstrated that the stereoselectivity is achieved through the formation of a chelate complex between a Lewis acid catalyst and the aldehyde substrate. mdpi.com Computational modeling could be employed to calculate the energies of the different transition states (chelated vs. non-chelated) to predict the diastereomeric ratio for the allylation of this compound.

The following table provides examples of how predictive modeling could be applied to understand the reactivity and selectivity of this compound in common organic reactions.

| Reaction Type | Computational Method | Predicted Outcome/Selectivity | Influencing Factors |

| Nucleophilic Addition (e.g., Grignard Reaction) | DFT (Transition State Search) | Prediction of the activation energy barrier to assess reaction feasibility. | The electronic effect of the methoxymethyl group on the electrophilicity of the carbonyl carbon. |

| Wittig Reaction | FMO Theory, DFT | Prediction of E/Z selectivity of the resulting alkene based on the stability of the oxaphosphetane intermediate. | Steric hindrance from the ortho-substituents and the nature of the ylide. |

| Aldol (B89426) Condensation | DFT (Reaction Path Analysis) | Prediction of syn/anti diastereoselectivity by calculating the energies of the Zimmerman-Traxler transition states. | The geometry of the enolate and the presence of chelating metal ions. |

| Regioselective Protection/Deprotection | Calculation of pKa values | Prediction of selective protection of one hydroxyl group over another in a related dihydroxybenzaldehyde, influenced by the electronic effects of the methoxymethyl group. nih.gov | Acidity of phenolic hydroxyls, steric hindrance. nih.gov |

These examples are based on established computational methodologies in organic chemistry and illustrate potential applications for this compound.

Vii. Advanced Applications in Organic Synthesis and Materials Science Research

Strategic Building Block for Advanced Organic Synthesis

In the domain of organic chemistry, 3-(Methoxymethyl)benzaldehyde serves as a versatile intermediate, prized for its ability to participate in a wide array of chemical transformations. The aldehyde functional group is a gateway to numerous reactions, including oxidations, reductions, and condensations, while the methoxymethyl group influences the molecule's reactivity and solubility. chemimpex.com This dual functionality makes it a strategic asset for constructing complex molecular frameworks.

This compound is identified as a key precursor in the synthesis of more complex molecules for pharmaceutical research. chemimpex.com Aromatic aldehydes are fundamental in the development of new therapeutic agents. evitachem.com For instance, derivatives of benzaldehyde (B42025) are utilized as intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy and for treating inflammatory conditions. Research on related substituted benzaldehydes has shown their potential in creating compounds with anticancer and anti-inflammatory properties. Furthermore, similar structures have been employed as starting materials in the synthesis of molecules with potent antimalarial activity. mdpi.com The reactive aldehyde group allows for its incorporation into larger, more complex drug candidates. evitachem.com

| Research Area | Application of Benzaldehyde Derivatives | Compound Type Synthesized |

| Oncology | Precursor for Janus kinase (JAK) inhibitors | Kinase Inhibitors |

| Inflammatory Disease | Intermediate for anti-inflammatory agents | Modulators of Inflammatory Pathways |

| Infectious Disease | Starting material for antimalarial drugs mdpi.com | Bisaryl Quinolones |

This table presents research applications of various benzaldehyde derivatives, illustrating the potential pathways for which this compound can serve as a precursor.

The compound also functions as a valuable intermediate in the synthesis of novel agrochemicals. chemimpex.com The development of effective and targeted agrochemicals often relies on the assembly of complex organic molecules, for which this compound can serve as a foundational component. chemimpex.com Its structural features are useful in building molecules designed to protect crops and enhance agricultural productivity. chemimpex.com Research by agrochemical companies often involves derivatives of benzaldehyde to create new active ingredients. researchgate.net

Beyond pharmaceuticals and agrochemicals, this compound is a building block in the production of specialty and fine chemicals. chemimpex.comamerigoscientific.com These categories include a wide range of high-value chemical products used in various industries. The compound's favorable properties, such as stability and compatibility with numerous reagents, make it a preferred choice for chemists aiming to synthesize specific, high-purity molecules for specialized applications. chemimpex.com Its use facilitates the creation of complex compounds required for technological and research purposes. chemimpex.com

Intermediates in Agrochemicals Research

Integration into Polymer Systems for Enhanced Material Properties

In materials science, research has indicated that this compound and its derivatives can be incorporated into polymer formulations to develop materials with specific, improved characteristics. chemimpex.com The aromatic nature and reactive aldehyde group of the molecule allow it to be integrated into polymer chains, influencing the final properties of the material.

The unique structure of this compound also contributes to the engineering of materials with enhanced mechanical strength. chemimpex.com When used as a monomer or an additive in polymerization, its rigid aromatic core can reinforce the polymer structure, leading to materials with greater tensile strength and flexural modulus. Furthermore, the aldehyde group offers a potential site for crosslinking reactions within the polymer matrix. google.com This crosslinking creates a more robust three-dimensional network, significantly improving the material's mechanical properties and durability.

| Enhanced Property | Polymer System | Contribution of this compound |

| Thermal Stability | Epoxy Resins (example with derivative) vulcanchem.com | Integration of rigid aromatic rings increases degradation temperature. chemimpex.com |

| Mechanical Strength | General Polymer Formulations chemimpex.com | Aromatic core provides reinforcement; aldehyde group allows for potential crosslinking. google.com |

This table summarizes the role of this compound in enhancing polymer properties based on research findings for it and related compounds.

Development of Materials with Improved Thermal Stability

Utilization in Advanced Analytical Methodologies

The aldehyde functional group and the specific substitution pattern of this compound lend it potential for use in specialized analytical methods. Its applications range from serving as a certified reference material to its prospective development as a reagent for detecting specific analytes.

In analytical chemistry, reference standards are crucial for the validation and calibration of analytical methods, ensuring the accuracy and reproducibility of results. Benzaldehyde and its derivatives are frequently used as analytical standards for their determination in various matrices by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comakjournals.com For instance, benzaldehyde itself is used as a standard to quantify its presence as a toxic oxidation product in certain pharmaceutical formulations. sigmaaldrich.com

While specific documentation detailing this compound as a widely adopted commercial reference standard is not prevalent in the reviewed literature, its structural analogues serve this exact purpose. The purity and stability of such compounds make them suitable for establishing retention times and response factors in chromatographic analyses. oup.com The general principle involves using a highly pure sample of the compound to calibrate the instrument, allowing for the precise quantification of the same analyte in unknown samples. Given its defined structure, this compound is well-suited for such applications in research and quality control settings where related structures are being synthesized or analyzed.

Table 1: Properties of Benzaldehyde Derivatives Used as Analytical Standards

| Property | Benzaldehyde | 3-Methylbenzaldehyde |

| Molecular Formula | C₇H₆O | C₈H₈O |

| Molecular Weight | 106.12 g/mol | 120.15 g/mol |

| Assay (Typical) | ≥99.5% (GC) sigmaaldrich.com | Not specified |

| Boiling Point | 178-179 °C sigmaaldrich.com | Not specified |

| Density | 1.044 g/cm³ at 20 °C sigmaaldrich.com | Not specified |

| CAS Number | 100-52-7 sigmaaldrich.com | 620-23-5 nist.gov |

This table illustrates the type of data available for commercially sold analytical standards related to this compound.

A chromogenic reagent is a substance that reacts with a specific analyte to produce a colored product, enabling its visual or spectrophotometric detection and quantification. The aldehyde group in this compound provides a reactive site for condensation reactions that can form chromophores. For example, reagents like 3-methyl-2-benzothiazolinone hydrazone (MBTH) are used to detect aldehydes. google.com Conversely, an aldehyde can act as the reagent to detect other substances.

Research into new chromogenic probes often involves the synthesis of molecules where an aldehyde function reacts with the target analyte, leading to a change in the electronic conjugation of the molecule and thus a color change. acs.org While the direct application of this compound as a chromogenic reagent is not extensively documented in dedicated studies, its chemical nature supports its potential development for such purposes. The methoxymethyl group could be used to modulate the electronic properties and solubility of the resulting chromophore, potentially fine-tuning the selectivity and sensitivity of a detection method. This remains an area for future research exploration.

As a Reference Standard in Chromatographic Analyses

Precursor for Radiolabeling in Mechanistic Biological Research (e.g., radiotracers for biodistribution studies in animals)

One of the most significant advanced applications of this compound is its use as a key building block in the synthesis of precursors for radiolabeled compounds, particularly for Positron Emission Tomography (PET). nih.govnih.gov PET is a powerful molecular imaging technique that allows for the non-invasive study of physiological and biochemical processes in living subjects, requiring highly specific molecules labeled with short-lived positron-emitting radioisotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). iaea.orgacs.org

The this compound moiety is incorporated into complex molecular scaffolds designed to bind to specific biological targets, such as enzymes or receptors in the brain. researchgate.netuky.edu For example, derivatives have been synthesized for the development of radiotracers targeting monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. researchgate.net In these syntheses, the methoxymethylphenyl group is a core structural component of the final non-radioactive precursor molecule. researchgate.netscholaris.ca This precursor is then subjected to a radiolabeling reaction where a radioisotope (e.g., ¹⁸F) is attached. nih.govresearchgate.net

After synthesis and purification, the resulting radiotracer is administered to animal models, and its distribution and accumulation in various organs, especially the brain, are monitored over time using PET imaging. iaea.orgresearchgate.net These biodistribution studies provide critical information about the molecule's ability to cross the blood-brain barrier, its affinity for the intended target, and its metabolic stability. researchgate.netuky.edu For instance, ex vivo biodistribution studies in rats have been used to evaluate the potential of new ¹⁸F-labeled radiotracers, measuring radioactivity retention and metabolic profiles in brain tissue. researchgate.net This research is fundamental to validating new PET tracers for potential use in understanding human diseases.

Table 2: Examples of Radiolabeling Precursors and Tracers Derived from this compound Scaffolds

| Precursor/Derivative Structure | Radioisotope | Resulting Radiotracer | Research Application |

| Tosylate precursor containing a 5-(methoxymethyl)oxazolidin-2-one moiety. nih.gov | ¹⁸F | [¹⁸F]12b (a complex triazole compound) | Development of S1PR1 receptor imaging agents. nih.gov |

| (S)-5-(methoxymethyl)-3-(6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl)oxazolidin-2-one. researchgate.net | ¹¹C | [¹¹C]-SL25.1188 | Reversible radiotracer for imaging monoamine oxidase B (MAO-B). researchgate.net |

| (S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one. researchgate.net | ¹⁸F | Fluorinated SL25.1188 derivative | Candidate PET radiotracer for imaging MAO-B. researchgate.net |

Future Research Directions and Emerging Paradigms

The continued exploration of 3-(Methoxymethyl)benzaldehyde and its derivatives is poised to unlock new scientific frontiers. Future research is steering towards more sustainable synthetic methodologies, uncovering novel chemical behaviors, leveraging computational power for intelligent compound design, and fostering collaborations across scientific disciplines. These efforts aim to harness the full potential of this versatile chemical scaffold.

Q & A

Q. What are common synthetic routes for 3-(Methoxymethyl)benzaldehyde?

The compound is typically synthesized via condensation reactions. For example, hydrazinopyridine derivatives can react with substituted benzaldehydes in ethanol under acidic catalysis (e.g., acetic acid). Purification involves vacuum filtration and washing with methanol. Characterization is achieved using H/C-NMR (referenced to DMSO-d6), FTIR (for functional groups like C=O and OCH), and HRMS for exact mass validation .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water. For eye exposure, flush with water for 15 minutes. Avoid dust formation and ensure ventilation. Dispose of waste via approved chemical disposal routes, similar to protocols for 4-(Bromomethyl)benzaldehyde .

Q. How is reaction progress monitored during synthesis of derivatives?

Thin-layer chromatography (TLC) using dichloromethane as the mobile phase (visualized under UV light) is standard. H-NMR can track aldehyde proton disappearance (δ ~9.8–10 ppm) or imine formation (δ ~8–9 ppm) .

Q. Which spectroscopic techniques confirm the structure of this compound?

Key methods include:

- FTIR : Identify C=O stretch (~1700 cm), OCH (~2850–2950 cm), and aromatic C-H bends.

- NMR : H-NMR detects aldehyde protons (δ ~9.8–10 ppm) and methoxymethyl protons (δ ~3.3–3.5 ppm). C-NMR confirms carbonyl (δ ~190–200 ppm) and methoxy carbons (δ ~55–60 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <5 ppm error .

Advanced Research Questions

Q. How are contradictions in NMR data resolved for derivatives?

Ensure consistent experimental conditions (solvent, temperature, deuterated standards). For example, DMSO-d6 shifts aromatic protons upfield compared to CDCl. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) and literature data for analogous compounds .

Q. What computational methods predict physicochemical properties of this compound?

- LogP : Use software like ChemAxon or Molinspiration to estimate hydrophobicity (experimental logP ~1.8–2.2).

- Topological polar surface area (TPSA) : Calculate using fragment-based methods (e.g., TPSA ~37.3 Å predicts moderate membrane permeability).

- Solubility : Correlate with Hansen solubility parameters and experimental data (e.g., solubility in ethanol >50 mg/mL) .

Q. How does the methoxymethyl group influence electrophilic aromatic substitution (EAS)?

The methoxymethyl (-OCHOCH) group is electron-donating via resonance, directing EAS to the para position relative to the substituent. Compare reactivity to 3-Methoxybenzaldehyde (meta-directing) using nitration or halogenation assays. Kinetic studies via H-NMR can track regioselectivity .

Q. What crystallographic methods validate molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsion angles. For example, the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde shows a mean C-C bond length of 1.39 Å and an R-factor <0.1 for accuracy. Data collection at 293 K minimizes thermal motion artifacts .

Q. How to optimize reaction yields in heterocyclic derivative synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., acetic acid) for imine formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization vs. ethanol.

- Stoichiometry : Use a 1.2:1 molar ratio of aldehyde to amine to drive equilibrium .

Q. What strategies mitigate toxicity concerns in biological studies?

Conduct Ames tests for mutagenicity and assess cytotoxicity via MTT assays. Compare with structurally similar compounds like 3-Hydroxy-4-methoxybenzaldehyde (LD >2000 mg/kg in rodents). Use in vitro models (e.g., HepG2 cells) to study metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.